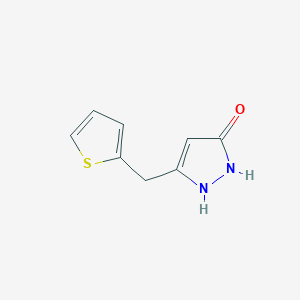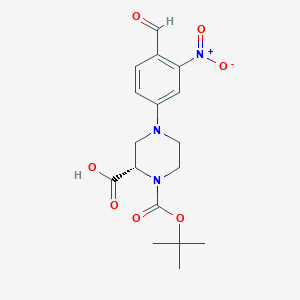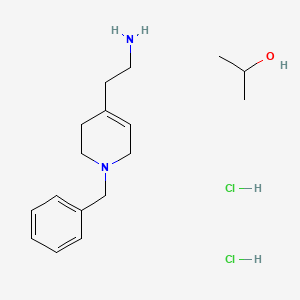
2-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine;propan-2-ol;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine;propan-2-ol;dihydrochloride is a complex organic compound that features a pyridine ring fused with a benzyl group and an ethanamine side chain. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine;propan-2-ol;dihydrochloride typically involves multiple steps. One common method includes the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile) to form a six-membered ring. This reaction is often followed by hydrogenation to reduce the double bonds and introduce the ethanamine side chain .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of ultrasonic irradiation to enhance reaction rates and yields. This method has been shown to be more efficient compared to conventional methods .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine;propan-2-ol;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine;propan-2-ol;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials
Mécanisme D'action
The mechanism of action of 2-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine;propan-2-ol;dihydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazoles: These compounds contain a benzene ring fused to an imidazole ring and are used in various pharmaceutical applications.
Imidazoles: These heterocycles are key components in many functional molecules used in everyday applications.
Uniqueness
What sets 2-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine;propan-2-ol;dihydrochloride apart is its unique combination of a pyridine ring with a benzyl group and an ethanamine side chain. This structure provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C17H30Cl2N2O |
|---|---|
Poids moléculaire |
349.3 g/mol |
Nom IUPAC |
2-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine;propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C14H20N2.C3H8O.2ClH/c15-9-6-13-7-10-16(11-8-13)12-14-4-2-1-3-5-14;1-3(2)4;;/h1-5,7H,6,8-12,15H2;3-4H,1-2H3;2*1H |
Clé InChI |
AYEMEILZRYDGBN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)O.C1CN(CC=C1CCN)CC2=CC=CC=C2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


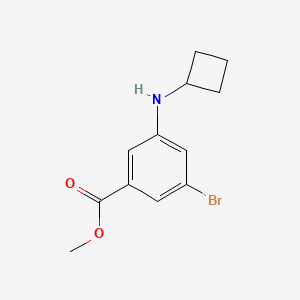

![(4S)-4-[(E)-but-2-enoyl]-3-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B13728702.png)
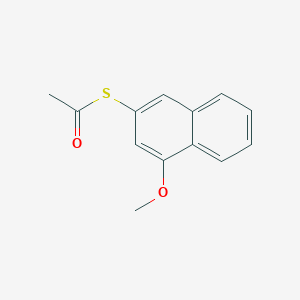
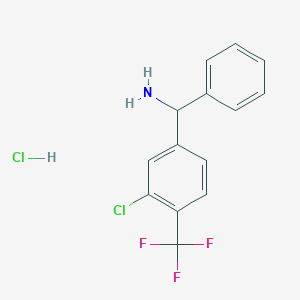
![(Z)-7-(hydroxymethylene)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13728711.png)
![6-Methyl-2-(p-tolylamino)-1H-benzo-[d][1,3]oxazin-4(2H)-one](/img/structure/B13728714.png)
![ethyl (2Z)-2-acetyl-3-[(aminocarbonyl)amino]acrylate](/img/structure/B13728719.png)


![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(4-chloro-1-oxobutyl)oxime]](/img/structure/B13728757.png)

